molecular formula C27H26ClNO3 B11042596 1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl 4-chlorobenzoate

1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl 4-chlorobenzoate

Cat. No.: B11042596
M. Wt: 448.0 g/mol
InChI Key: ORNFGIKIYUMUEP-UHFFFAOYSA-N
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Description

1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl 4-chlorobenzoate is a complex organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl 4-chlorobenzoate typically involves multi-step organic reactionsThe final step involves the esterification of the compound with 4-chlorobenzoic acid under specific reaction conditions, such as the use of a catalyst and controlled temperature .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl 4-chlorobenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction results in tetrahydroquinoline derivatives.

Scientific Research Applications

1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl 4-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinolin-7-yl 4-chlorobenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C27H26ClNO3

Molecular Weight

448.0 g/mol

IUPAC Name

(1-acetyl-2,2,4-trimethyl-4-phenyl-3H-quinolin-7-yl) 4-chlorobenzoate

InChI

InChI=1S/C27H26ClNO3/c1-18(30)29-24-16-22(32-25(31)19-10-12-21(28)13-11-19)14-15-23(24)27(4,17-26(29,2)3)20-8-6-5-7-9-20/h5-16H,17H2,1-4H3

InChI Key

ORNFGIKIYUMUEP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=CC(=C2)OC(=O)C3=CC=C(C=C3)Cl)C(CC1(C)C)(C)C4=CC=CC=C4

Origin of Product

United States

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